molecular formula C9H7ClN2O B14403064 N-(3-Chlorophenyl)-2-isocyanoacetamide CAS No. 86521-74-6

N-(3-Chlorophenyl)-2-isocyanoacetamide

Cat. No.: B14403064
CAS No.: 86521-74-6
M. Wt: 194.62 g/mol
InChI Key: XCBCVAIGBYMYOL-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-isocyanoacetamide is an organic compound with the molecular formula C9H7ClN2O It is characterized by the presence of a chlorophenyl group attached to an isocyanoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-2-isocyanoacetamide typically involves the reaction of 3-chloroaniline with ethyl isocyanoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-2-isocyanoacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isocyano group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The isocyano group can be hydrolyzed under acidic or basic conditions to form corresponding amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

The major products formed from these reactions include substituted amides, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-Chlorophenyl)-2-isocyanoacetamide has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-2-isocyanoacetamide involves its interaction with specific molecular targets. The isocyano group can act as a nucleophile, participating in various biochemical reactions. The compound can also interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chlorophenyl)acetamide: Similar structure but lacks the isocyano group.

    N-(3-Chlorophenyl)carbamate: Contains a carbamate group instead of an isocyano group.

    N-(3-Chlorophenyl)urea: Contains a urea group instead of an isocyano group.

Uniqueness

N-(3-Chlorophenyl)-2-isocyanoacetamide is unique due to the presence of the isocyano group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable in specific synthetic and research applications where the isocyano functionality is required.

Properties

CAS No.

86521-74-6

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-isocyanoacetamide

InChI

InChI=1S/C9H7ClN2O/c1-11-6-9(13)12-8-4-2-3-7(10)5-8/h2-5H,6H2,(H,12,13)

InChI Key

XCBCVAIGBYMYOL-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CC(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

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